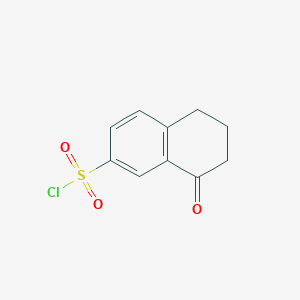
5-ethyl-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
描述
The compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. The triazole ring is substituted with an ethyl group at the 5-position and a 2-fluoro-5-methylphenyl group at the 1-position. The triazole ring is also attached to a carboxylic acid group at the 4-position.
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, triazoles are commonly synthesized using the Huisgen cycloaddition, a type of click chemistry. This reaction typically involves the reaction of an azide and an alkyne to form a triazole ring.Molecular Structure Analysis
The compound contains a triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. It also contains a phenyl ring, which is a six-membered ring containing six carbon atoms, substituted with a fluorine atom and a methyl group.Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, including N-alkylation, N-arylation, and reactions with electrophiles at the C-5 position. The presence of the carboxylic acid group also allows for reactions typical of carboxylic acids, such as esterification.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxylic acid group likely makes this compound acidic. The compound is likely to be solid at room temperature given the presence of aromatic rings.科学研究应用
Synthesis and Characterization :
- Ahmed et al. (2020) reported the synthesis and X-ray characterization of four triazole derivatives, including a study of π-hole tetrel bonding interactions using Hirshfeld surface analysis and DFT calculations. This research provides insights into the molecular structure and interactions of similar triazole compounds (Ahmed et al., 2020).
- Peng and Zhu (2003) discussed the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, highlighting the significance of specific reaction conditions and reagents in synthesizing these compounds (Peng & Zhu, 2003).
Potential Biological and Medicinal Applications :
- Jordão et al. (2009) evaluated the antiviral effects of new N-amino-1,2,3-triazole derivatives against Cantagalo virus replication, highlighting the potential medicinal applications of these compounds (Jordão et al., 2009).
- Zaheer et al. (2021) conducted a study on the synthesis and in vivo analgesic activity of triazole derivatives, demonstrating the potential therapeutic uses of these compounds (Zaheer et al., 2021).
Crystal Structure Analysis :
- Wang and Dong (2009) investigated the crystal structure of a 2H-1,2,3-triazol-4-carboxylic acid ethyl ester derivative, providing detailed insights into the molecular and crystallographic characteristics of similar compounds (Wang & Dong, 2009).
Synthetic Methods Development :
- Fan et al. (2015) developed a new synthetic method for the herbicide carfentrazone-ethyl, demonstrating the utility of triazole derivatives in agricultural chemistry (Fan et al., 2015).
安全和危害
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.
未来方向
The study of triazole derivatives is a very active area of research, given their wide range of biological activities. Future research could involve the synthesis of new derivatives, testing their biological activity, and investigating their mechanisms of action.
属性
IUPAC Name |
5-ethyl-1-(2-fluoro-5-methylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-3-9-11(12(17)18)14-15-16(9)10-6-7(2)4-5-8(10)13/h4-6H,3H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQNUEQGZFFQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=C(C=CC(=C2)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417269.png)

![{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine](/img/structure/B1417275.png)


![3-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1417278.png)
![2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B1417279.png)




![3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide](/img/structure/B1417287.png)